
N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
Mécanisme D'action
The mechanism of action of N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide is not fully understood. However, it has been suggested that it works by inhibiting the growth and proliferation of cancer cells by inducing apoptosis. It has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide exhibits significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, it has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide in lab experiments is its potential use in the development of new drugs. It has been found to exhibit significant anticancer activity and has been tested against various cancer cell lines. Additionally, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires further investigation.
Orientations Futures
There are several future directions for the research on N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide. One of the primary areas of research is the development of new drugs that can effectively target cancer cells and neurodegenerative diseases. Additionally, further studies are required to understand the mechanism of action of this compound fully. Furthermore, studies are required to investigate the potential toxicity of this compound and its safety profile.
Méthodes De Synthèse
The synthesis of N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide involves the reaction of 4-cyanooxan-4-ylamine with 4-(2,5-dimethylthiophen-3-yl)butanoyl chloride in the presence of a base. The resulting compound is then purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide has been extensively studied for its potential use in various scientific research fields. One of the primary applications of this compound is in the development of new drugs. It has been found to exhibit significant anticancer activity and has been tested against various cancer cell lines. Additionally, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-12-10-14(13(2)21-12)4-3-5-15(19)18-16(11-17)6-8-20-9-7-16/h10H,3-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDGNHFSPCGYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CCCC(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

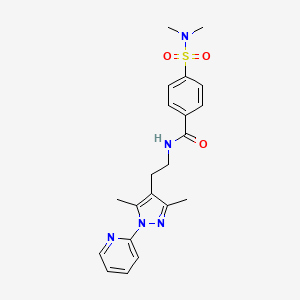

![3-(4-chlorophenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2557767.png)
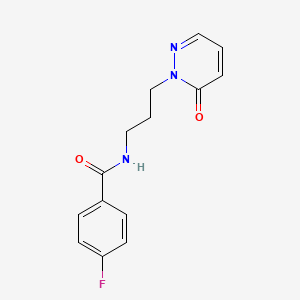

![1,3,7-Trimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557771.png)

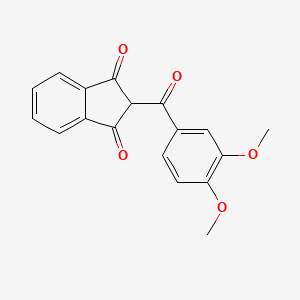
![N-methyl-2-[(4-{[methyl(phenyl)amino]sulfonyl}benzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2557774.png)

![N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2557777.png)
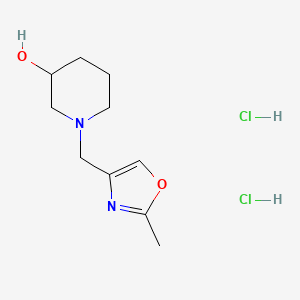
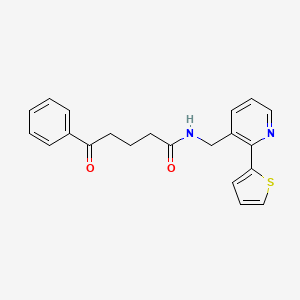
![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557780.png)